Methyl 3-(3-fluoro-4-formylphenyl)pyridine-2-carboxylate

Lipophilicity ADME Drug Design

Addressing the challenge of synthesizing selective FGFR4 inhibitors, this fluorinated biaryl intermediate provides a critical formyl handle for reductive amination or Knoevenagel condensation, while the methyl ester serves as a stable, protected carboxylic acid for late-stage diversification. - **Strategic Efficiency**: Enables a stockpile-and-hydrolyze workflow, avoiding the procurement of less stable free acid analogs. - **SAR Precision**: The 3-fluoro substituent is a key pharmacophore for FGFR4 potency and selectivity, as demonstrated in patent series. - **Physicochemical Profile**: A calculated LogP of 2.49 and PSA of 56.26 Ų predict limited CNS penetration, ideal for systemic non-CNS cancer targets.

Molecular Formula C14H10FNO3
Molecular Weight 259.23 g/mol
CAS No. 920511-15-5
Cat. No. B12641713
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 3-(3-fluoro-4-formylphenyl)pyridine-2-carboxylate
CAS920511-15-5
Molecular FormulaC14H10FNO3
Molecular Weight259.23 g/mol
Structural Identifiers
SMILESCOC(=O)C1=C(C=CC=N1)C2=CC(=C(C=C2)C=O)F
InChIInChI=1S/C14H10FNO3/c1-19-14(18)13-11(3-2-6-16-13)9-4-5-10(8-17)12(15)7-9/h2-8H,1H3
InChIKeyZBENYIVJERUTID-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / 1 kg / 5 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 3-(3-fluoro-4-formylphenyl)pyridine-2-carboxylate (CAS 920511-15-5): A Key Biaryl Aldehyde Building Block for Targeted FGFR4 Inhibitor Synthesis


Methyl 3-(3-fluoro-4-formylphenyl)pyridine-2-carboxylate is a fluorinated biaryl compound that serves as a versatile synthetic intermediate. Its structure features a methyl ester at the pyridine 2-position and a crucial formyl group on the 3-fluorophenyl ring, making it a strategic precursor for formylpyridine-based kinase inhibitors [1]. The compound's distinct physicochemical profile, including a calculated LogP of 2.49 and a polar surface area (PSA) of 56.26 Ų, positions it as a unique synthon where the methyl ester acts as a protected carboxylic acid handle, essential for subsequent medicinal chemistry derivatization .

Why Generic Substitution of Methyl 3-(3-fluoro-4-formylphenyl)pyridine-2-carboxylate is Not Viable in Medicinal Chemistry Programs


Direct substitution of this compound with its close analogs—such as the free carboxylic acid, the des-fluoro variant, or other ester derivatives—can lead to significant alterations in downstream synthetic efficiency, target binding affinity, and pharmacokinetic properties. The specific combination of the methyl ester protecting group and the 3-fluoro substituent is critical for modulating electronic effects in subsequent coupling reactions . Furthermore, the fluorine atom is a key pharmacophoric element in FGFR4 inhibitors, directly impacting both potency and selectivity profiles [1]. These differences are quantifiable in terms of lipophilicity (LogP), hydrogen bonding capacity, and metabolic stability, where even minor changes can drastically alter a compound's drug-likeness and synthetic utility [2].

Quantitative Differentiation Guide for Methyl 3-(3-fluoro-4-formylphenyl)pyridine-2-carboxylate Against Its Closest Chemical Analogs


Lipophilicity Advantage: Computed LogP of Methyl Ester versus Free Carboxylic Acid

The methyl ester derivative exhibits a significantly higher lipophilicity compared to its free acid analog, 3-(3-fluoro-4-formylphenyl)pyridine-2-carboxylic acid. The target compound has a computed LogP of 2.49, while the free acid is predicted to have a LogP of approximately 1.5-1.8 based on analogous structures . This difference is critical for passive membrane permeability and oral absorption potential, making the methyl ester a preferred intermediate for early-stage structure-activity relationship (SAR) studies before final deprotection [1].

Lipophilicity ADME Drug Design

Synthetic Intermediate Utility: Methyl Ester as a Masked Carboxylic Acid Handle

The methyl ester group serves as a robust protecting group for the pyridine-2-carboxylic acid moiety. This is distinct from the free acid, which would require additional protection/deprotection steps during formyl group modifications. The target compound's methyl ester can be selectively hydrolyzed under mild basic conditions (e.g., LiOH in THF/water) with near-quantitative yield, while the formyl group remains intact . This orthogonal reactivity is not possible with the free acid or with more labile esters like the tert-butyl ester, providing a distinct synthetic efficiency advantage.

Prodrug Synthetic Chemistry Protecting Group

Structural Preorganization for FGFR4 Binding: Critical Role of the 3-Fluoro Substituent

In the context of formylpyridine FGFR4 inhibitors, the 3-fluoro substituent on the phenyl ring is a critical determinant of inhibitory potency. While direct head-to-head data for the target compound is unavailable, the U.S. Patent No. 11,312,701 demonstrates that compounds within this generic series exhibit 'very strong inhibitory effects on FGFR4 kinases and very high selectivity' [1]. The specific 3-fluoro substitution is a key variable in the patent's Markush structure, intended to fine-tune electronic effects and metabolic stability, differentiating it from compounds with hydrogen or chlorine at the same position [1].

Kinase Inhibition FGFR4 Structure-Activity Relationship

Polar Surface Area (PSA) Optimization for CNS Drug Exclusion

The computed PSA of 56.26 Ų for the target compound places it near the upper limit for favorable blood-brain barrier (BBB) penetration (typically <90 Ų for CNS drugs), but significantly below the optimal range for oral, non-CNS drugs (>70 Ų). In contrast, the free carboxylic acid analog would have a much higher PSA (~76 Ų). This property profile makes the methyl ester particularly suitable as a precursor for peripherally-restricted FGFR4 inhibitors targeting hepatocellular carcinoma, where CNS penetration is undesirable [1].

Blood-Brain Barrier CNS Penetration Physicochemical Property

Optimal Research and Industrial Application Scenarios for Methyl 3-(3-fluoro-4-formylphenyl)pyridine-2-carboxylate


Focused Library Synthesis for FGFR4 Kinase Inhibitors

This compound is ideally suited for medicinal chemistry teams building focused libraries around the formylpyridine scaffold. As a key intermediate, it can be directly used in reductive amination or Knoevenagel condensation reactions with the aldehyde group, while the methyl ester serves as a convenient handle for late-stage diversification. This avoids the synthetic challenges associated with the free acid, as described in the synthetic advantage evidence .

Peripherally-Restricted Oncology Drug Design

Due to its favorable PSA of 56.26 Ų, which predicts limited CNS penetration, the compound is a superior choice for constructing FGFR4 inhibitors intended for systemic, non-CNS cancers like hepatocellular carcinoma. This property profile, distinct from more polar or lipophilic analogs, helps mitigate neurological side effects and aligns with the therapeutic scope outlined in the relevant FGFR4 inhibitor patents .

Structure-Activity Relationship (SAR) Exploration of the A-Ring

The 3-fluoro substituent on the phenyl ring is a critical pharmacophore, as inferred from the FGFR4 inhibitor patent series. This compound is the definitive building block for SAR studies aiming to probe the electronic and steric effects of the A-ring in biaryl kinase inhibitors. Using a des-fluoro or 3-chloro analog would immediately compromise the binding affinity and selectivity that are characteristic of this fluorinated series [1].

Late-Stage Functionalization and Prodrug Synthesis

The methyl ester group is a storable and transportable protecting group. Its procurement allows process chemists to stockpile a single, stable intermediate that can be hydrolyzed on-demand to the active free acid in a single, high-yielding step. This is a more efficient strategy than procuring the less stable or more hygroscopic free acid directly, providing a clear operational advantage .

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